

An In-depth Technical Guide to Metcamifen: Chemical Properties and Biological Activity

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Compound of Interest

Compound Name: Metcamifen

Cat. No.: B13415143

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This technical guide provides a comprehensive overview of the chemical properties, IUPAC nomenclature, and biological mechanism of **Metcamifen**. It is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Identity and Nomenclature

Metcamifen is a herbicide safener, a compound used in agriculture to protect crops from herbicide injury.^[1] It is an N-sulfonylcarboxamide that results from the formal condensation of the sulfamoyl group of 4-[(methylcarbamoyl)amino]benzene-1-sulfonamide with the carboxy group of 2-methoxybenzoic acid.^[1]

IUPAC Names:

- 2-methoxy-N-[4-(methylcarbamoylamino)phenyl]sulfonylbenzamide^{[1][2]}
- 2-methoxy-N-((4-(3-methylureido)phenyl)sulfonyl)benzamide^{[1][3]}
- 2-methoxy-N-{4---INVALID-LINK--}benzamide^[4]

Other Names and Identifiers:

- CAS Name: 2-methoxy-N-[[4-[[[(methylamino)carbonyl]amino]phenyl]sulfonyl]benzamide^[4]
- Synonyms: N-(2-Methoxybenzoyl)-4-[(methylaminocarbonyl)amino]benzenesulfonamide^[5]

- CAS Registry Number: 129531-12-0[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of **Metcamifen** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₇ N ₃ O ₅ S	[3][4][5]
Molecular Weight	363.39 g/mol	[1][3]
Exact Mass	363.0889 Da	[2][3]
Appearance	Neat (pure substance)	[5]
Solubility	Moderate solubility in acetone (28 g/L) and toluene (22 g/L). Low solubility in methanol, dichloromethane, ethyl acetate, and n-hexane.	[6]
Stability	Expected to be stable for at least two years under normal storage conditions.	[6]

Mechanism of Action and Signaling Pathway

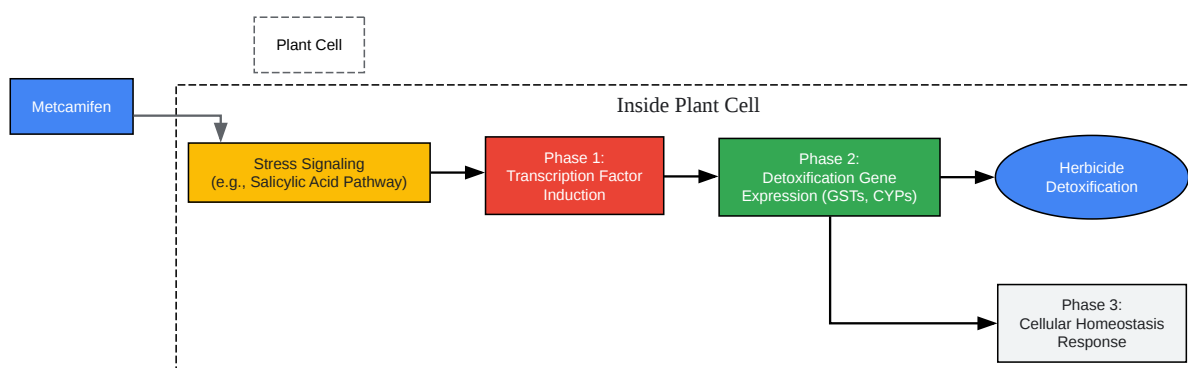
Metcamifen functions as a herbicide safener by enhancing the metabolic detoxification of herbicides within the protected plant.[3] It stimulates the production of detoxifying enzymes, particularly glutathione-S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs). [3][6] GSTs catalyze the conjugation of glutathione to xenobiotic substrates, like herbicides, facilitating their detoxification and sequestration.[6]

Transcriptome studies in rice have revealed that **Metcamifen** exposure leads to phased changes in gene expression.[7][8]

- Phase 1 (within 30 mins): Induction is dominated by transcription factors.[7][8]

- Phase 2 (around 1.5 hours): Upregulation of genes involved in herbicide detoxification.[7][8]
- Phase 3 (up to 4 hours): Changes related to maintaining cellular homeostasis.[7][8]

The gene families induced by **Metcamifen** show similarities to those activated during specific biotic and abiotic stress responses, particularly those mediated by salicylic acid.[8] This suggests that **Metcamifen** may trigger a stress-response signaling cascade that primes the plant's detoxification systems.



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***Metcamifen**-induced stress signaling and detoxification pathway.*

Experimental Protocols

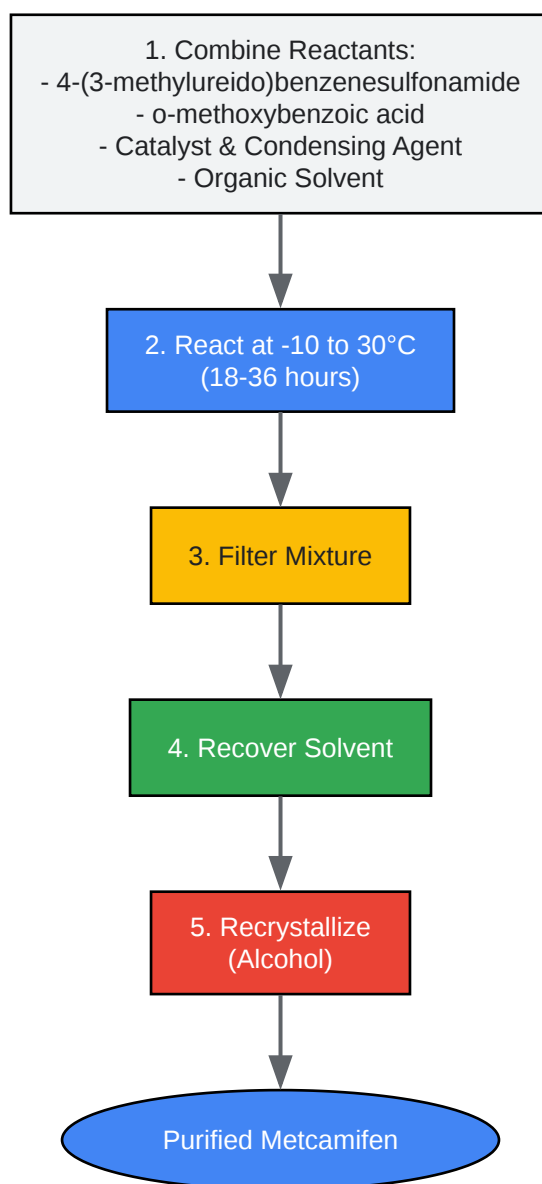
A patented method describes the preparation of **Metcamifen**.^[9] The process involves the reaction of 4-(3-methylureido)benzenesulfonamide with o-methoxybenzoic acid in the presence of a catalyst and a condensing agent.

Protocol:

- 4-(3-methylureido)benzenesulfonamide, o-methoxybenzoic acid, a catalyst, and a condensing agent are added to a reactor with an organic solvent (e.g., N,N-

dimethylformamide, dichloromethane).

- The reaction mixture is maintained at a temperature between -10°C and 30°C for 18-36 hours.
- Following the reaction, the mixture is filtered.
- The organic solvent is recovered from the filtrate.
- The crude product is recrystallized using an alcohol to yield purified 2-methoxy-N-[[4-(3-methylureido)phenyl]sulfonyl]benzamide (**Metcamifen**).[9]



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*General workflow for the synthesis of **Metcamifen**.*

This protocol outlines the methodology used to determine the effect of **Metcamifen** on herbicide metabolism in maize seedlings.^[7]

Protocol:

- Maize seedlings at the two- to three-leaf stage are used for the experiment.
- **Metcamifen** is applied as a pre-treatment to the hydroponic solution 24 hours prior to herbicide application.
- The herbicide (e.g., clodinafop-propargyl) is applied directly onto the leaf surface in multiple small droplets.
- Over a 48-hour period, seedlings are harvested at various time points.
- Shoots are separated from roots and extracted with an acetonitrile:water (4:1) solution.
- The extracts are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent herbicide and the formation of its metabolites.^[7]

This experiment investigates the effect of **Metcamifen** on global gene expression in rice cell cultures.^[7]

Protocol:

- Rice N1 cell cultures are treated with either 5 μ M **Metcamifen** or a DMSO control.
- Cells are sampled at multiple time points (e.g., 30, 90, and 240 minutes) post-treatment.
- Total RNA is extracted from the collected cell samples.
- The extracted RNA undergoes next-generation sequencing (NGS) to determine the abundance of transcripts.

- Data analysis is performed to identify genes that are differentially expressed in **Metcamifen**-treated cells compared to the control.[7]

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